molecular formula C17H13NO3 B12886476 Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- CAS No. 104907-38-2

Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)-

Cat. No.: B12886476
CAS No.: 104907-38-2
M. Wt: 279.29 g/mol
InChI Key: DJULHWFVIISITD-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- is an organic compound with the molecular formula C17H13NO3 and a molecular weight of 279.29 g/mol . This structure features a benzeneacetic acid core linked to a 3-phenyl-5-isoxazolyl moiety. The isoxazole ring, a five-membered heterocycle, is known to be a privileged structure in medicinal chemistry, often associated with diverse biological activities. Compounds containing this scaffold are frequently investigated in pharmaceutical research for their potential as therapeutic agents. Researchers can use this compound as a key synthetic intermediate or building block for the development of novel molecules. It is also a candidate for use in biochemical profiling and as a standard in analytical methods development. This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

104907-38-2

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

2-[2-(3-phenyl-1,2-oxazol-5-yl)phenyl]acetic acid

InChI

InChI=1S/C17H13NO3/c19-17(20)10-13-8-4-5-9-14(13)16-11-15(18-21-16)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20)

InChI Key

DJULHWFVIISITD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC=C3CC(=O)O

Origin of Product

United States

Preparation Methods

Isoxazole Ring Construction

The isoxazole ring is typically synthesized via cyclization reactions involving hydroxylamine derivatives and α,β-unsaturated carbonyl compounds or their equivalents. Common approaches include:

For the 3-phenyl substitution, the starting materials often include phenyl-substituted precursors such as chalcones or phenyl-substituted β-keto esters.

Specific Method from Patent CN105130919B (Related Isoxazolyl Derivatives)

Although this patent focuses on 4-(5-methyl-3-phenyl-4-isoxazolyl) benzenesulfonyl chloride, the methodology provides insight into handling phenyl-isoxazole derivatives:

  • React 5-methyl-3,4-diphenylisoxazole with chlorosulfonic acid under controlled temperature (-25 to 15 °C) in an enclosed system to form crude sulfonyl chloride derivatives.
  • Refine the crude product by recrystallization using low-boiling solvents (e.g., pentane, hexane, ethers) at controlled temperatures (0 to 55 °C) to obtain high-purity products.
  • Reaction times vary from 2 to 8 hours depending on temperature and reagent ratios.

This approach highlights the importance of controlled reaction conditions and purification steps to obtain high-quality heterocyclic phenyl derivatives, which can be adapted for benzeneacetic acid derivatives with isoxazolyl substituents.

Phenylacetic Acid Derivatives Synthesis (Patent CA2182529A1)

This patent describes the preparation of phenylacetic acid derivatives with heterocyclic substituents, which can be extrapolated to benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)-:

  • Use of substituted benzyl halides or benzyl derivatives as intermediates.
  • Introduction of various substituents (e.g., nitro, cyano, alkyl) on the phenyl ring or heterocycle.
  • Multi-step synthesis involving protection/deprotection and functional group interconversions to achieve the desired substitution pattern on the isoxazole ring and benzeneacetic acid moiety.

Enantioselective Michael Addition for Carboxylic Acid Derivatives

Recent research (J. Am. Chem. Soc., 2015) demonstrates the use of chiral dilithium amides as traceless auxiliaries to perform enantioselective conjugate addition of carboxylic acids to α,β-unsaturated esters, which can be applied to synthesize chiral phenylacetic acid derivatives:

  • The method allows direct enantioselective Michael addition of carboxylic acids to activated alkenes.
  • High yields (up to 88%) and enantiomeric excess (up to 93% ee) were achieved.
  • The approach is scalable and provides stereochemical control, which is valuable for preparing chiral benzeneacetic acid derivatives with heterocyclic substituents.

Comparative Data Table of Preparation Parameters

Preparation Step Conditions/Parameters Notes/Outcomes Source
Isoxazole ring formation 1,3-dipolar cycloaddition or β-keto oxime cyclization Requires phenyl-substituted precursors General organic synthesis
Reaction with chlorosulfonic acid Temp: -25 to 15 °C; Time: 2–8 h; Molar ratio 1:4–8 Enclosed system to reduce acid gas leakage; crude product formation Patent CN105130919B
Purification by recrystallization Solvents: pentane, hexane, ethers; Temp: 0–55 °C; Time: 1–1.5 h Improves product purity and quality Patent CN105130919B
Phenylacetic acid derivative synthesis Multi-step with substituted benzyl halides; protection/deprotection Enables diverse substitution patterns Patent CA2182529A1
Enantioselective Michael addition Temp: -78 °C; Chiral dilithium amides; Yield: 78–88%; ee: up to 93% Provides stereocontrol in carboxylic acid addition J. Am. Chem. Soc. 2015

Summary of Research Findings

  • The preparation of benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- involves constructing the isoxazole ring with phenyl substitution, followed by introduction or transformation to the benzeneacetic acid moiety.
  • Controlled reaction conditions, especially temperature and reagent ratios, are critical to minimize side reactions and ensure high purity.
  • Enclosed reaction systems and careful purification (e.g., recrystallization) are essential for environmental safety and product quality.
  • Recent advances in enantioselective conjugate addition provide new routes for stereoselective synthesis of chiral phenylacetic acid derivatives.
  • The synthetic strategies are adaptable and can be optimized depending on the desired substitution pattern and scale.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Benzeneacetic acid derivatives have been studied for their potential anticancer properties. Research indicates that compounds featuring isoxazole moieties can inhibit histone deacetylases (HDACs), which are crucial in cancer progression. Isoxazoles have shown promise as HDAC inhibitors, leading to apoptosis in cancer cells and making them a target for drug development against various cancer types .

Antimicrobial Properties
The antibacterial effects of phenylacetic acid derivatives, including benzeneacetic acid, have been documented. Studies demonstrate that these compounds can disrupt bacterial cell membranes and inhibit protein synthesis, thereby exhibiting significant antimicrobial activity against various pathogens . This property makes benzeneacetic acid a candidate for developing new antibiotics.

Agricultural Applications

Plant Growth Regulators
Benzeneacetic acid derivatives serve as plant growth regulators. The isoxazole structure contributes to their ability to modulate plant growth by affecting hormone levels and metabolic pathways. These compounds can enhance root development and increase resistance to environmental stressors .

Biocontrol Agents
Research indicates that benzeneacetic acid derivatives can be employed as biocontrol agents against plant pathogens. Their antimicrobial properties help in reducing the incidence of diseases caused by fungi and bacteria in crops, thus improving agricultural yield .

Material Science

Polymer Chemistry
In material science, benzeneacetic acid derivatives are explored for their role in synthesizing functional polymers. The incorporation of isoxazole groups into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for various industrial applications .

Case Study 1: Anticancer Drug Development

A study focused on synthesizing new benzeneacetic acid derivatives with isoxazole rings demonstrated significant inhibition of HDAC activity in vitro. The lead compound showed IC50 values comparable to existing HDAC inhibitors, suggesting its potential as a novel anticancer agent.

Case Study 2: Agricultural Biocontrol

Field trials utilizing benzeneacetic acid as a biocontrol agent against Ralstonia solanacearum showed over 80% reduction in disease incidence compared to untreated controls. This highlights its effectiveness as an environmentally friendly alternative to synthetic pesticides.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- (CAS: 104907-28-0) is a close structural analogue with the same molecular formula (C₁₇H₁₃NO₃) but differs in the heterocyclic substituent: it contains a 4-phenyl-2-oxazolyl group instead of a 3-phenyl-5-isoxazolyl group (Table 1).

Table 1: Structural Comparison of Benzeneacetic Acid Derivatives

CAS No. Substituent Heterocyclic Ring Type Key Structural Feature
104907-38-2 3-phenyl-5-isoxazolyl Isoxazole Electron-withdrawing N-O bond
104907-28-0 4-phenyl-2-oxazolyl Oxazole Electron-rich N-C bond

Key Differences :

  • Substituent Position : The phenyl group in the target compound is at the 3-position of the isoxazole, whereas in the oxazole analogue, it is at the 4-position. This positional difference may alter steric interactions in enzyme-binding pockets .
Functional Analogues

S-Diclofenac (2-[(2,6-dichlorophenyl)amino] benzene acetic acid 4-(3H-1,2-dithiol-3-thione-5-yl) phenyl ester) shares the benzeneacetic acid backbone but incorporates a dichlorophenylamine group and a dithiolthione ester. Unlike the target compound, S-diclofenac directly stabilizes p53 and exhibits anti-inflammatory effects via cyclooxygenase inhibition .

Benzeneacetic acid, α-oxo- derivatives (e.g., CAS: 442536-99-4) feature an α-keto group instead of the isoxazolyl substituent.

Biological Activity

Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of the phenyl group enhances its lipophilicity, potentially influencing its biological interactions.

1. Antiviral Activity

Research indicates that derivatives of isoxazoles, including benzeneacetic acid derivatives, exhibit antiviral properties. For example, 3-aminoisoxazolines have shown efficacy against the influenza A virus (H1N1), with low cytotoxicity observed in mammalian cell lines. These compounds demonstrated a selective index indicating their potential as antiviral agents without significant toxicity to host cells .

CompoundActivitySelectivity Index
3-aminoisoxazoline 3ModerateHigh
3-aminoisoxazoline 4ModerateHigh

2. Antibacterial Activity

Isoxazole derivatives have been explored for antibacterial applications. A study highlighted the multitarget approach of certain isoxazole compounds against various bacterial strains. The compounds were evaluated for their ability to inhibit essential bacterial enzymes, contributing to their antibacterial efficacy .

CompoundTarget Enzyme% Inhibition at 10 μM
Isoxazole ADNA gyrase67%
Isoxazole BTopoisomerase IV40%

3. Anticancer Activity

The anticancer potential of benzeneacetic acid derivatives has been evaluated in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 17.7 µM to 58.8 µM, indicating moderate potency against cancer cell proliferation .

Cell LineIC50 (µM)Activity Level
MCF-725.0Moderate
HCT-11617.7High

The mechanisms underlying the biological activity of benzeneacetic acid derivatives involve several pathways:

  • Antiviral Mechanisms : Compounds may inhibit viral replication by targeting viral proteins or interfering with host cell processes necessary for viral entry and replication.
  • Antibacterial Mechanisms : These compounds can disrupt bacterial cell wall synthesis or inhibit critical enzymes involved in DNA replication.
  • Anticancer Mechanisms : The compounds may induce apoptosis in cancer cells or inhibit signaling pathways that promote cell proliferation.

Case Study: Antiviral Efficacy Against Influenza

A study conducted on isoxazoline derivatives demonstrated their effectiveness against influenza A virus strains resistant to conventional antiviral treatments. The selected compounds exhibited significant antiviral activity at low concentrations while maintaining high selectivity indices, suggesting their potential as novel antiviral agents .

Case Study: Anticancer Properties

In vitro studies on various cancer cell lines revealed that benzeneacetic acid derivatives could selectively inhibit cancer cell growth while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .

Q & A

Q. What are the established synthetic routes for 2-(3-phenyl-5-isoxazolyl)benzeneacetic acid, and how do reaction conditions influence yield?

The synthesis of isoxazole-containing benzeneacetic acid derivatives typically involves cyclocondensation or substitution reactions. For example, refluxing ethyl 3-phenylamino-5-oxo-2,5-dihydroisoxazole-4-carboxylate with 2-chlorobenzoxazole in chloroform (24 hours, followed by recrystallization from ethanol) yields derivatives with ~35–46% efficiency . Optimizing solvent polarity (e.g., ethanol vs. chloroform) and reaction time is critical for minimizing side products like monoesters or rearranged byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • Elemental analysis : Compare calculated vs. observed C/H/N percentages (e.g., C 56.25% calc. vs. 55.08% found) to confirm stoichiometry .
  • Melting point determination : Sharp, consistent melting ranges (e.g., 114–116°C) indicate purity .
  • Recrystallization : Ethanol is commonly used to isolate crystalline products, reducing amorphous impurities .

Q. What stability challenges arise during storage, and how can they be mitigated?

Isoxazole rings are prone to hydrolysis under acidic/basic conditions. Store the compound in anhydrous environments (desiccated, inert gas) at –20°C. Monitor degradation via periodic HPLC or TLC to detect hydrolyzed byproducts (e.g., free carboxylic acids) .

Advanced Research Questions

Q. How do base-induced rearrangements of the isoxazolyl moiety affect pharmacological activity?

Under basic conditions, the 5-isoxazolyl group may undergo ring-opening or rearrangement. For instance, 3-arylaminoisoxazol-5(2H)-ones rearrange to dihydroisoxazole derivatives, altering electronic properties and bioactivity. Mechanistic studies using DFT calculations or isotopic labeling (e.g., ¹⁵N tracing) can elucidate reaction pathways .

Q. How should researchers resolve contradictions in spectral data (e.g., HRMS vs. GC-MS)?

Discrepancies may arise from ionization artifacts or isomeric mixtures. Cross-validate using:

  • HRMS : Confirm molecular formula (e.g., [M+]+ = 459.12 for C₁₉H₁₄BrN₃O₄S) .
  • GC-MS fragmentation : Compare dominant fragments (e.g., m/z 290 [M-CO₂]+) with predicted cleavage patterns .
  • NMR : Use 2D-COSY or HSQC to resolve overlapping signals in aromatic regions .

Q. What computational methods are suitable for predicting the compound’s reactivity in biological systems?

  • Molecular docking : Screen against cyclooxygenase (COX) enzymes, given structural similarities to diclofenac (a benzeneacetic acid NSAID) .
  • ADMET prediction : Use tools like SwissADME to assess logP, solubility, and metabolic stability .

Methodological Tables

Q. Table 1. Comparative Analytical Data for 2-(3-Phenyl-5-isoxazolyl)benzeneacetic Acid Derivatives

PropertyEthyl 2-(benzoxazol-2-yl) derivative Methyl 4-methoxy-2-(phenylmethoxy) ester
Melting Point 114–116°CNot reported
HRMS (m/z) 458.98883 (C₁₉H₁₄BrN₃O₄S)286.32242 (C₁₇H₁₈O₄)
Recrystallization EthanolEthanol/water

Q. Table 2. Key Stability Parameters

ConditionObservationMitigation Strategy
Aqueous Acid (pH 2) Isoxazole ring hydrolysisAvoid prolonged exposure; use buffered media
Light (UV) Photooxidation of benzene ringStore in amber vials under N₂ atmosphere

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